molecular formula C10H19NO2 B2779502 Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate CAS No. 2248285-48-3

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate

Cat. No.: B2779502
CAS No.: 2248285-48-3
M. Wt: 185.267
InChI Key: MIWHZSZESJNVNK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate is an organic compound with the molecular formula C10H19NO2 It is characterized by the presence of a tert-butyl ester group and a cyclopropyl ring with an aminomethyl substituent

Properties

IUPAC Name

tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)6-10(7-11)4-5-10/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWHZSZESJNVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate typically involves the reaction of tert-butyl bromoacetate with 1-(aminomethyl)cyclopropane. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclopropyl ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(aminomethyl)acetate: Lacks the cyclopropyl ring, which may affect its reactivity and biological activity.

    Cyclopropyl 2-(aminomethyl)acetate: Lacks the tert-butyl ester group, which may influence its solubility and stability.

Uniqueness

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate is unique due to the combination of the tert-butyl ester group and the cyclopropyl ring with an aminomethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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